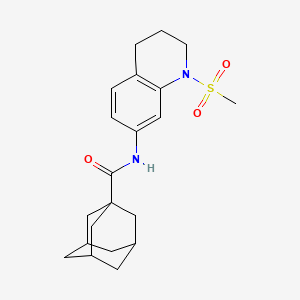

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-27(25,26)23-6-2-3-17-4-5-18(10-19(17)23)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUZSFGLFPEFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide involves several stepsSpecific reaction conditions and reagents used in these steps can vary, but common methods involve the use of sulfonyl chlorides and amines under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or adamantane moieties .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its unique structure and properties. Research has indicated its potential use in treating various diseases, although further studies are needed to fully understand its efficacy and safety.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, while the adamantane core provides stability and enhances the compound’s bioavailability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Research Implications

- Target Compound: The methanesulfonyl group may enhance metabolic stability compared to ester or amide-linked substituents in analogs. Its tetrahydroquinoline core could favor interactions with planar biological targets (e.g., kinases or neurotransmitter receptors).

- Ethoxyphenyl Analogue : The absence of a heterocyclic core in simplifies pharmacokinetic optimization but may limit target engagement specificity.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a tetrahydroquinoline core with an adamantane moiety, which is known for its unique structural properties and biological significance. The following sections provide an overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.45 g/mol

This compound features:

- A methanesulfonyl group attached to a tetrahydroquinoline ring.

- An adamantane structure that contributes to its stability and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

- Receptor Modulation : It may act as a modulator of receptors related to neurotransmission or inflammation, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide exhibit significant antimicrobial activity. A study demonstrated that derivatives of tetrahydroquinoline possess broad-spectrum antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 10 | Apoptosis induction |

| Study 2 | MCF-7 | 15 | Cell cycle arrest |

Neurological Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. It may exert anti-inflammatory effects in neuronal cells by modulating cannabinoid receptors, specifically CB2R . This suggests a possible application in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 20 µM.

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on breast cancer cells (MCF-7) revealed that treatment led to a decrease in cell viability by 60% after 48 hours at an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.